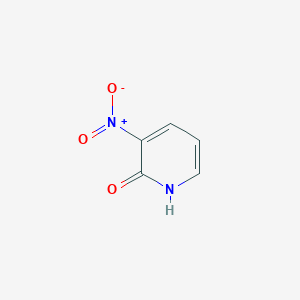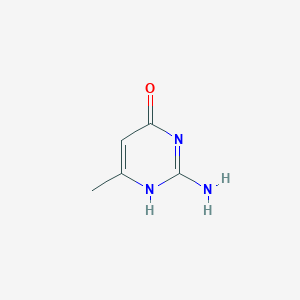
Methyl 6-amino-2-methyl-3-nitrobenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound's synthesis is integral to organic chemistry education, as demonstrated in an experiment for an introductory course. It is synthesized via a Fischer esterification reaction, a one-pot reaction within 30 minutes to 16 hours, yielding a bright-yellow solid. The product's characterization involves 1H and 13C NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).
Intermediate in Synthesis of Other Compounds
- Methyl 6-amino-2-methyl-3-nitrobenzoate serves as a key intermediate in various synthetic pathways. For instance, it is used in the synthesis of chlorantraniliprole, undergoing several reactions like esterification, reduction, chlorination, and aminolysis (Chen, Li, & Jie, 2010).
Structural Studies and Hydrogen Bonding
- The compound exhibits a polarized structure in the nitroaniline portion. It forms hydrogen-bonded chains of rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, contributing to the understanding of molecular structures and interactions (Portilla et al., 2007).
Role in Anti-Leishmanial Activity
- Nitroaromatic compounds like Methyl 6-amino-2-methyl-3-nitrobenzoate are explored for potential anti-leishmanial activity. The electroactive nitro group in such compounds is crucial for biological activity, indicating their potential in developing new drugs (Dias et al., 2015).
Transformation in Environmental Contexts
- The transformation of Methyl 6-amino-2-methyl-3-nitrobenzoate and similar compounds in sewage effluent has been studied, indicating their potential impact on environmental chemistry. This research provides insights into the persistence and possible toxicity of nitroaromatic compounds in environmental settings (Hallas & Alexander, 1983).
Propriétés
IUPAC Name |
methyl 6-amino-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYFMJAPJAFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)


![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)
